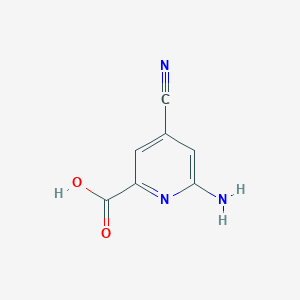
2-(Cyclopropylmethyl)-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-6-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group at the second position and a methyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction involves the use of cyclopropylmethyl bromide and a suitable phenol derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-(Cyclopropylmethyl)-6-methylphenol may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-6-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and cyclohexanol derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-6-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-6-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylmethyl)phenol: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.
6-Methylphenol: Lacks the cyclopropylmethyl group, resulting in different chemical and physical properties.
Cyclopropylmethylphenol: A general term for compounds with a cyclopropylmethyl group attached to a phenol ring, varying in the position of substitution.
Uniqueness
2-(Cyclopropylmethyl)-6-methylphenol is unique due to the combined presence of the cyclopropylmethyl and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-6-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-10(11(8)12)7-9-5-6-9/h2-4,9,12H,5-7H2,1H3 |
Clave InChI |
HWTIUVLLVAXQDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)


![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
